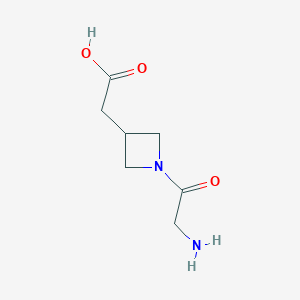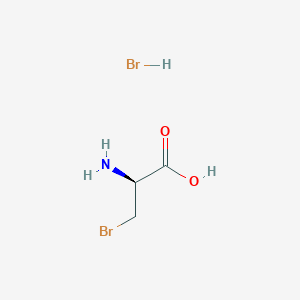
(2S)-2-amino-3-bromopropanoic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-bromopropanoic acid hydrobromide is a chemical compound with significant importance in various scientific fields. This compound is a derivative of amino acids, specifically a brominated version of alanine. It is often used in research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-bromopropanoic acid hydrobromide typically involves the bromination of alanine. One common method is the reaction of alanine with bromine in the presence of hydrobromic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of hydrobromic acid as a brominating agent is common due to its effectiveness and availability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-bromopropanoic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The amino group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of amino acid derivatives, while oxidation and reduction can lead to changes in the functional groups present on the molecule.
Scientific Research Applications
(2S)-2-amino-3-bromopropanoic acid hydrobromide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an inhibitor or activator of specific enzymes.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-bromopropanoic acid hydrobromide involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its reactivity and binding to target molecules. The compound can inhibit or activate enzymes by binding to their active sites, altering their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-chloropropanoic acid: Similar structure but with a chlorine atom instead of bromine.
(2S)-2-amino-3-iodopropanoic acid: Contains an iodine atom, leading to different reactivity and properties.
(2S)-2-amino-3-fluoropropanoic acid: Fluorinated version with unique chemical behavior.
Uniqueness
(2S)-2-amino-3-bromopropanoic acid hydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C3H7Br2NO2 |
|---|---|
Molecular Weight |
248.90 g/mol |
IUPAC Name |
(2S)-2-amino-3-bromopropanoic acid;hydrobromide |
InChI |
InChI=1S/C3H6BrNO2.BrH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m1./s1 |
InChI Key |
WNBAVWRITVBBEM-HSHFZTNMSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)Br.Br |
Canonical SMILES |
C(C(C(=O)O)N)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


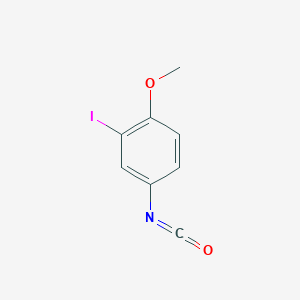
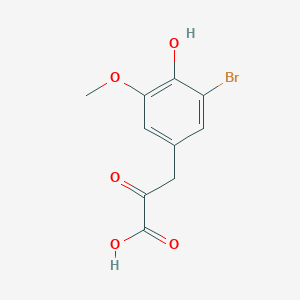
![4-[(2-Methoxyethyl)carbamoyl]benzoicacid](/img/structure/B13508791.png)
![Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13508792.png)
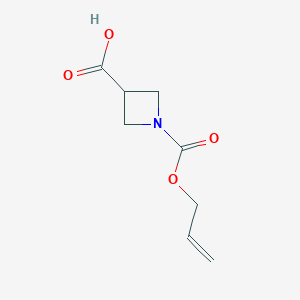
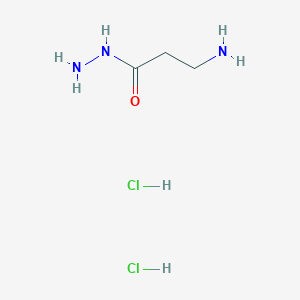
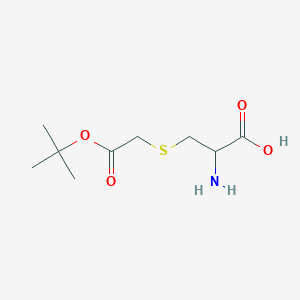
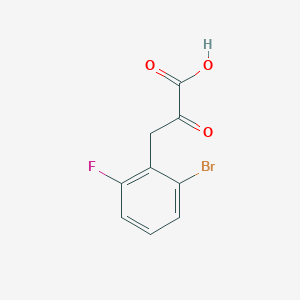
![methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)
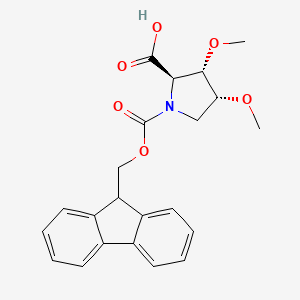
![1-[4-(4-Morpholinyl)phenyl]cyclobutanamine](/img/structure/B13508844.png)
![Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13508847.png)
![2-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B13508848.png)
